molecular formula C14H13NO3S B5545081 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE

Cat. No.: B5545081
M. Wt: 275.32 g/mol
InChI Key: FWEREVIPPYJLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide is 275.06161445 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Activity

One study focused on the synthesis of acetamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide, to investigate their analgesic activities. The compounds were evaluated using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. Some derivatives showed significant decrease in pain responses, indicating potential as analgesic agents (Kaplancıklı et al., 2012).

Antibacterial Evaluation

Another study synthesized derivatives via a green ultrasound-assisted method, focusing on their antimicrobial activities. These compounds, structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide, were tested against various bacterial and fungal strains. The study highlighted significant reductions in reaction times and enhanced yields, with some compounds displaying promising antimicrobial activities (Rezki, 2016).

Antitumor Activity

Research into N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide derivatives also extends to antitumor activities. A study synthesized a series of derivatives bearing different heterocyclic rings to explore their potential antitumor activities. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, underscoring the relevance of structural modification in enhancing biological activity (Yurttaş et al., 2015).

Anticonvulsant Agents

Further research synthesized benzothiazole derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-2-(2-thienyl)acetamide analogs, to evaluate their anticonvulsant activity. These studies are crucial in developing new therapeutic agents for epilepsy and related conditions. Some derivatives exhibited potent anticonvulsant activity with lower neurotoxicity, indicating their potential as safer antiepileptic drugs (Liu et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-14(7-11-2-1-5-19-11)15-8-10-3-4-12-13(6-10)18-9-17-12/h1-6H,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEREVIPPYJLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.